![molecular formula C12H12BrNO4 B13686081 Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate](/img/structure/B13686081.png)
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate is an organic compound with a complex structure that includes a brominated phenyl group and an amino-butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate typically involves the reaction of 2-bromoaniline with dimethyl acetylenedicarboxylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate exerts its effects is largely dependent on its interaction with biological molecules. The brominated phenyl group can participate in halogen bonding, while the amino-butenedioate moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Dimethyl 2-[(2-Chlorophenyl)amino]-2-butenedioate
- Dimethyl 2-[(2-Fluorophenyl)amino]-2-butenedioate
- Dimethyl 2-[(2-Iodophenyl)amino]-2-butenedioate
Comparison: Dimethyl 2-[(2-Bromophenyl)amino]-2-butenedioate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with chlorine, fluorine, or iodine. This can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H12BrNO4 |
|---|---|
Molecular Weight |
314.13 g/mol |
IUPAC Name |
dimethyl 2-(2-bromoanilino)but-2-enedioate |
InChI |
InChI=1S/C12H12BrNO4/c1-17-11(15)7-10(12(16)18-2)14-9-6-4-3-5-8(9)13/h3-7,14H,1-2H3 |
InChI Key |
SDIZYXYEAVIZOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


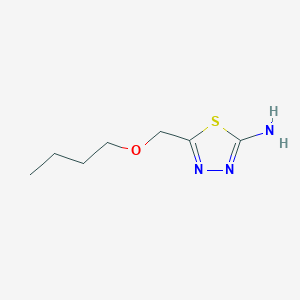
![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)
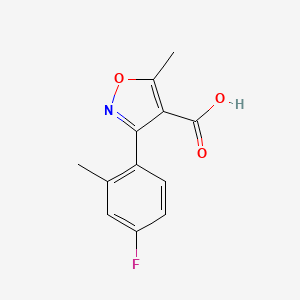
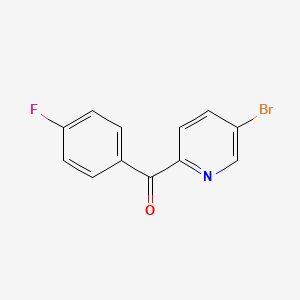
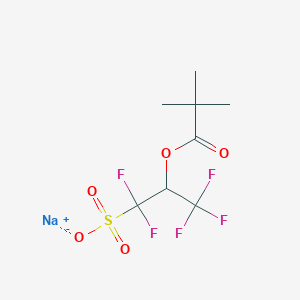



![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
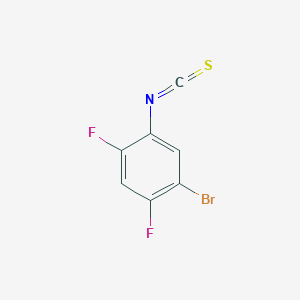

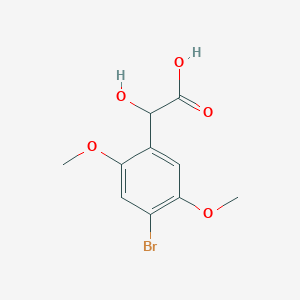

![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
